

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine structure elucidation

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Compound of Interest

Compound Name: 2-((Piperidin-4-yloxy)methyl)pyridine
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A Technical Guide to the Structure Elucidation of (S)-Bepotastine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Bepotastine, the active enantiomer in the second-generation antihistamine Bepreve®, represents a cornerstone in the management of allergic conjunctivitis.[1][2] Its therapeutic success hinges on its precise molecular architecture. This guide provides an in-depth, technically-focused narrative on the comprehensive strategy required for the unambiguous structure elucidation of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, the core of Bepotastine. Moving beyond a simple listing of techniques, this document elucidates the causal logic behind the multi-faceted analytical approach, detailing not just the "how" but the critical "why" for each experimental choice. We will explore the synergistic application of mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and essential chiroptical techniques. Each section is designed to be a self-validating system, providing

detailed protocols and interpretation frameworks grounded in authoritative standards, ensuring both scientific integrity and practical applicability for professionals in the pharmaceutical sciences.

Introduction: The Imperative for Stereospecific Characterization

Bepotastine is a potent and selective histamine H1 receptor antagonist.[1] It also functions as a mast cell stabilizer and suppresses eosinophil migration, providing a multi-pronged approach to treating allergic inflammation.[1] The commercially available drug is the enantiomerically pure S-(+)-enantiomer.[2] In chiral drug development, isolating a single enantiomer is a deliberate strategy to optimize therapeutic efficacy and minimize potential off-target effects or differing metabolic profiles that could be associated with the other enantiomer (the "distomer").[3]

Therefore, the rigorous and unequivocal confirmation of the molecule's identity, including its atomic connectivity, and most critically, its absolute stereochemistry, is a non-negotiable prerequisite for regulatory approval and clinical use. This guide outlines the integrated analytical workflow designed to achieve this.

Chapter 1: Establishing the Constitutional Isomer: Connectivity and Mass

The first phase of elucidation focuses on confirming the molecular formula and the precise arrangement of atoms—the molecule's constitutional isomerism. This is achieved primarily through the complementary techniques of Mass Spectrometry and Nuclear Magnetic Resonance.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the foundational data points: the molecule's exact mass and its fragmentation pattern, which offers clues to its substructural components.

Causality: High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition with high precision, distinguishing the target molecule from isomers or impurities with the same nominal mass. Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) is used to induce and analyze fragmentation, providing a

"fingerprint" that validates the connectivity of the pyridine, chlorophenyl, and piperidine moieties.[4]

Expected Fragmentation: The fragmentation of pyridine-containing compounds can be complex.[5][6] Key expected fragmentation pathways for Bepotastine would involve cleavage at the ether linkage and fragmentation of the piperidine ring. The presence of chlorine provides a characteristic isotopic pattern (approximately 3:1 ratio for $^{35}\text{Cl}/^{37}\text{Cl}$), which must be observed in the molecular ion and any chlorine-containing fragments.

Protocol: High-Resolution Tandem Mass Spectrometry

- Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate ionization.
- Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
- Infusion: Infuse the sample directly at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-1000 to identify the protonated molecular ion $[\text{M}+\text{H}]^+$.
- Data Analysis (MS1): Verify that the measured mass of the $[\text{M}+\text{H}]^+$ ion is within 5 ppm of the theoretical mass for $\text{C}_{21}\text{H}_{26}\text{ClN}_2\text{O}_3^+$.
- Tandem MS (MS/MS): Select the $[\text{M}+\text{H}]^+$ ion for collision-induced dissociation (CID) using a normalized collision energy of 20-40 eV.
- Data Analysis (MS/MS): Analyze the resulting product ion spectrum to identify key fragments corresponding to the chlorophenyl-pyridine-methyl group and the piperidine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for the definitive elucidation of small molecule structures in solution.[7][8][9] A suite of 1D and 2D NMR experiments provides a complete picture of the proton and carbon environments and their correlations.[10]

Causality & Experimental Suite:

- ^1H NMR: Identifies all unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons). This is crucial for distinguishing the aromatic protons on the chlorophenyl and pyridine rings from the aliphatic protons on the piperidine ring.
- ^{13}C NMR: Identifies all unique carbon environments. The chemical shifts provide information about the functional groups (e.g., aromatic vs. aliphatic carbons).
- 2D COSY (Correlation Spectroscopy): Reveals proton-proton (^1H - ^1H) couplings, allowing for the mapping of spin systems within the piperidine ring and tracing connectivity.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, assigning the carbon signals based on the more easily interpreted proton spectrum.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for piecing the molecular fragments together. It reveals long-range (2-3 bond) correlations between protons and carbons, establishing the connectivity between the chlorophenyl ring, the methine bridge (the chiral center), the pyridine ring, and the piperidine ring through the ether linkage.

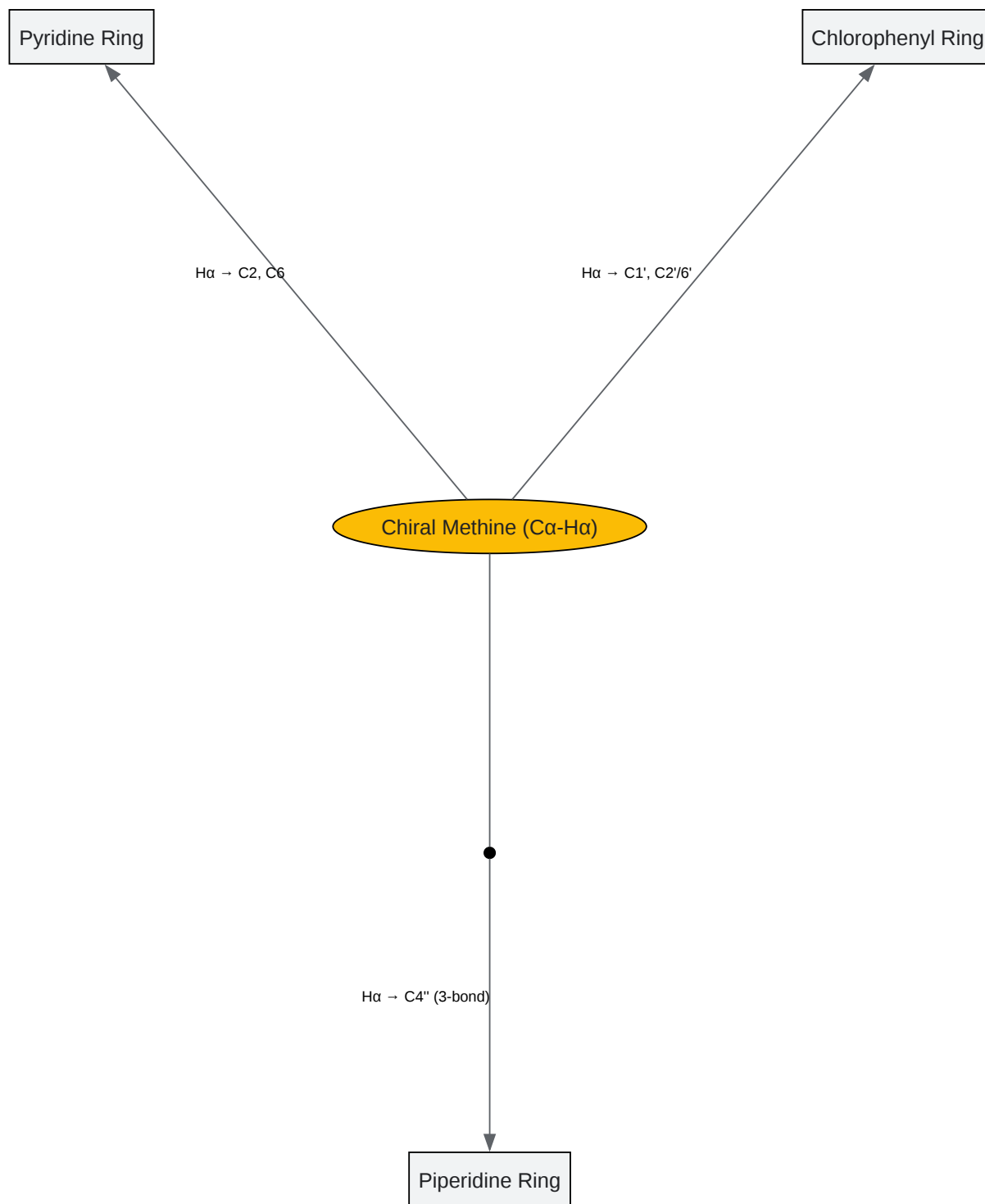
Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for (S)-Bepotastine Core Structure (Note: Predicted values. Actual values may vary based on solvent and experimental conditions.)

Atom(s)	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Key HMBC Correlations
Pyridine C2	-	~160	H6' -> C2, Hα -> C2
Pyridine C3, C4, C5	7.2 - 7.8	~122-138	Aromatic H's -> Adjacent C's
Pyridine C6	~8.5	~149	H5' -> C6, Hα -> C6
Chlorophenyl C1'	-	~140	Hα -> C1', H2'/6' -> C1'
Chlorophenyl C2'/6'	~7.4	~129	Hα -> C2'/6', H3'/5' -> C2'/6'
Chlorophenyl C3'/5'	~7.3	~128	H2'/6' -> C3'/5'
Chlorophenyl C4'	-	~133	H3'/5' -> C4'
Methine (Chiral Cα)	~5.5	~80	Hα -> C2, C6, C1', C2'/6', C4''
Piperidine C4''	~3.6	~75	Hα -> C4'', H3''/5'' -> C4''
Piperidine C3''/5''	1.5 - 2.0	~30-35	H4'' -> C3''/5'', H2''/6'' -> C3''/5''
Piperidine C2''/6''	2.2 - 2.8	~45-50	H3''/5'' -> C2''/6''

Protocol: NMR Experiment Suite

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Use a 500 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.^[9]
- ¹H NMR: Acquire a standard 1D proton spectrum with 16-32 scans.
- ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum with 1024-2048 scans.

- 2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.
- Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Systematically assign all proton and carbon signals, building fragments with COSY and HSQC data, and connecting them using key HMBC correlations as outlined in Table 1.



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Caption: Key HMBC correlations confirming the core structure of Bepotastine.

Chapter 2: Defining Chirality: The Absolute Configuration

With the connectivity established, the next critical phase is to determine the absolute configuration of the single stereocenter. This is the defining characteristic of the (S)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity

Chiral HPLC is the gold standard for separating enantiomers and assessing enantiomeric purity.^{[3][11][12]}

Causality: The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.^[11] Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including antihistamines.^{[11][13]} This technique is essential to confirm that the sample is indeed the single (S)-enantiomer and to quantify the presence of the (R)-enantiomer, which is considered an impurity.

Protocol: Chiral HPLC Method Development

- **Column Screening:** Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, ID, IC) under normal-phase, polar organic, and reversed-phase conditions.^[13]
- **Mobile Phase Optimization:**
 - **Normal Phase:** Use hexane/isopropanol or hexane/ethanol mixtures with a basic additive like diethylamine (DEA) to improve peak shape.
 - **Polar Organic:** Use acetonitrile or methanol with additives.
- **Parameter Optimization:** Adjust the mobile phase composition and flow rate to achieve baseline separation (Resolution > 2.0) between the (S) and (R) enantiomers.
- **Validation:** Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

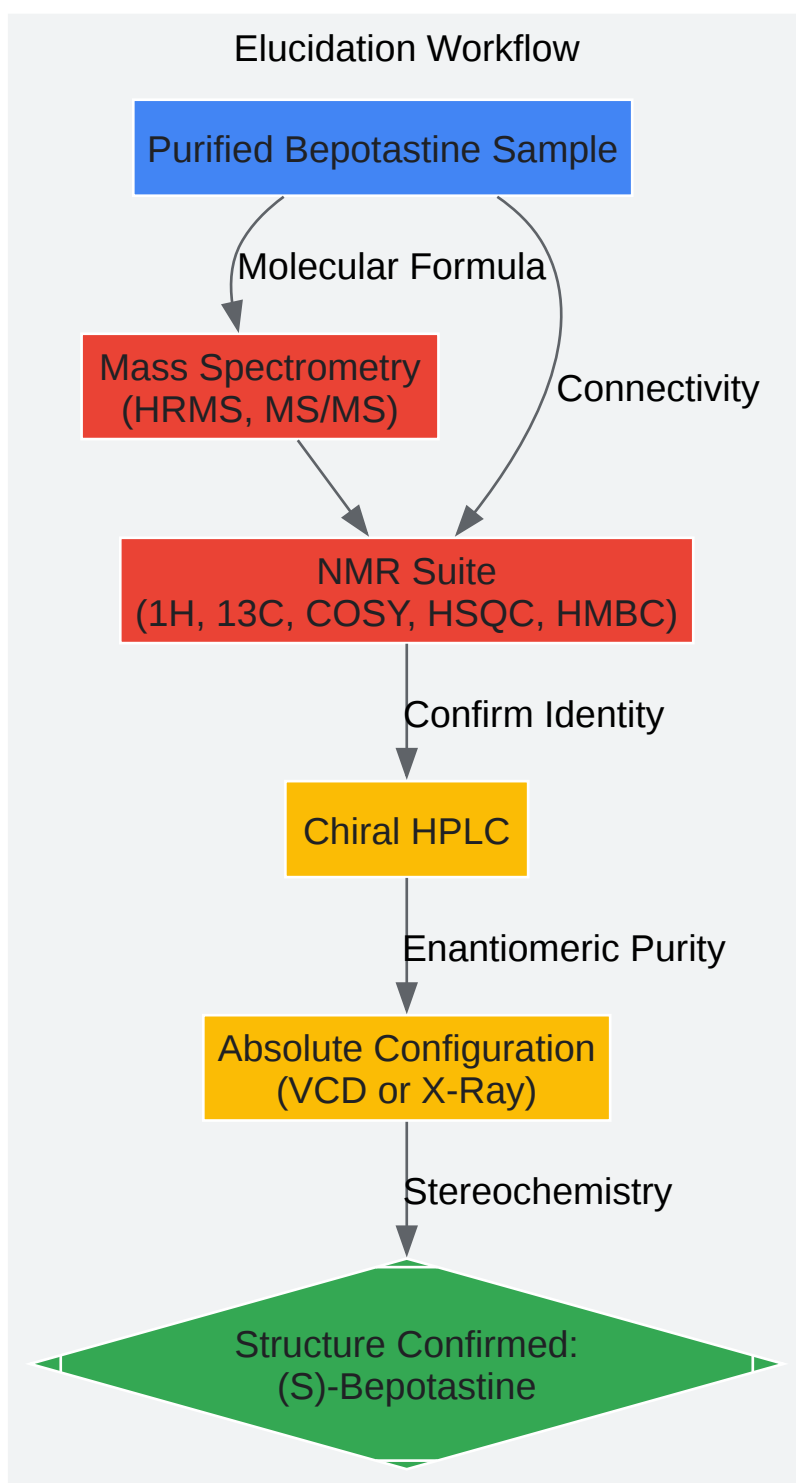
- Analysis: Inject the sample and a racemic standard to identify the peaks and quantify the enantiomeric excess (% ee) of the sample.

Absolute Configuration Determination: Unambiguous Proof

While chiral HPLC separates enantiomers, it does not inherently identify which peak corresponds to the (S) or (R) configuration. An independent, absolute method is required.

Causality & Methods:

- X-Ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule, directly revealing the absolute configuration.^{[14][15][16]} This is considered the definitive method.^[17] A crystal structure for bepotastine besilate has been published, confirming its configuration.^[18]
- Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.^[19] The experimental VCD spectrum is then compared to a spectrum predicted by quantum-chemical computations for a known configuration (e.g., the S-configuration). A match between the experimental and computed spectra confirms the absolute configuration.^[20] VCD is exceptionally powerful as it does not require crystallization and can be performed on the sample directly.^{[21][22]}



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Caption: Integrated workflow for the complete structure elucidation of (S)-Bepotastine.

Chapter 3: Purity and Impurity Profiling

Structure elucidation is incomplete without considering potential impurities, which can arise from the synthesis or degradation.[23][24][25]

Causality: The synthesis of Bepotastine involves the resolution of a racemic intermediate.[26] Incomplete resolution can lead to the presence of the (R)-enantiomer as a chiral impurity. Other potential impurities include starting materials, by-products (e.g., esterified intermediates), or N-oxides.[23] LC-MS is the ideal technique for detecting and identifying these impurities at trace levels.

Table 2: Common Bepotastine Process-Related Impurities

Impurity Name	Structure	Reason for Presence
(R)-Bepotastine	Enantiomer	Incomplete chiral resolution
Bepotastine Ethyl Ester	Ester of the butanoic acid	Unreacted intermediate from synthesis
Bepotastine N-Oxide	Oxidation of pyridine or piperidine nitrogen	Oxidation during synthesis or storage

Conclusion: A Synthesis of Orthogonal Data

The definitive structure elucidation of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is not the result of a single experiment, but a carefully orchestrated synthesis of data from multiple, orthogonal analytical techniques. Mass spectrometry provides the molecular formula and fragmentation map. A comprehensive suite of NMR experiments unequivocally establishes the atomic connectivity. Finally, chiroptical methods, specifically chiral HPLC for enantiomeric purity and VCD or X-ray crystallography for absolute configuration, provide the crucial stereochemical information. This rigorous, self-validating approach ensures the identity, purity, and stereochemical integrity of the active pharmaceutical ingredient, forming the bedrock of its quality control and regulatory acceptance.

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